molecular formula C5H10OS B6164139 (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans CAS No. 2680534-22-7

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans

Cat. No.: B6164139
CAS No.: 2680534-22-7
M. Wt: 118.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is an organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a methylsulfanyl group The compound’s stereochemistry is defined by the trans configuration, where the substituents are on opposite sides of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with a methylsulfanyl reagent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclobutane derivative with a methylsulfanyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives with retained methylsulfanyl groups.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, cis: Differing in the stereochemistry, where the substituents are on the same side of the cyclobutane ring.

    Cyclobutanol: Lacks the methylsulfanyl group, making it less hydrophobic.

    3-(methylsulfanyl)cyclobutanone: An oxidized derivative with a ketone group instead of a hydroxyl group.

Uniqueness

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups. This combination of features allows for distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

2680534-22-7

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.